

# An In-Depth Toxicological Profile of Methyl Isoeugenol

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## Compound of Interest

Compound Name: Methyl isoeugenol

Cat. No.: B1219684

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## Executive Summary

**Methyl isoeugenol** (CAS No. 93-16-3) is a naturally occurring substance found in various essential oils and is also used as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of its toxicological profile, intended for professionals in research, drug development, and related scientific fields. The document summarizes key findings on acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for pivotal studies are described, and metabolic pathways are visualized to provide a deeper understanding of its mechanism of toxicity. All quantitative data are presented in structured tables for ease of comparison and analysis.

## Acute Toxicity

**Methyl isoeugenol** exhibits low to moderate acute toxicity depending on the route of administration. The following table summarizes the median lethal dose (LD50) values from various studies.

Table 1: Acute Toxicity of **Methyl Isoeugenol**

Species	Route of Administration	LD50 Value	Reference
Rat	Oral	2500 mg/kg	[Food and Cosmetics Toxicology, 1975. <a href="#">[1]</a> ]( <a href="#">-INVALID-LINK--</a> )
Rabbit	Dermal	> 5000 mg/kg	[Food and Cosmetics Toxicology, 1975. <a href="#">[1]</a> ]( <a href="#">-INVALID-LINK--</a> )
Mouse	Intravenous	181 mg/kg	<a href="#">--INVALID-LINK--</a>
Mouse	Intraperitoneal	570 mg/kg	<a href="#">--INVALID-LINK--</a>

## Experimental Protocols

The acute oral toxicity study was likely conducted following a protocol similar to the OECD 401 guideline.

- Test Species: Albino rats.
- Administration: The test substance was administered by gavage to fasted animals.
- Dosage: A range of doses was used to determine the lethal dose.
- Observation Period: Animals were observed for mortality and clinical signs of toxicity for a period of 14 days.
- Endpoint: The LD50 value was calculated based on the number of mortalities at each dose level.

This study was likely performed in accordance with a protocol similar to the OECD 402 guideline.

- Test Species: Albino rabbits.
- Administration: The test substance was applied to the shaved, intact skin of the animals under an occlusive dressing for 24 hours.

- Dosage: A limit test at a high dose was likely performed.
- Observation Period: Animals were observed for skin reactions, systemic toxicity, and mortality for 14 days.
- Endpoint: The LD50 was determined to be greater than the limit dose tested.

## Repeated-Dose Toxicity

Subchronic and chronic toxicity studies have been conducted by the National Toxicology Program (NTP).

### 14-Week Gavage Study (NTP TR-491)

- Species: F344/N rats and B6C3F1 mice.
- Administration: **Methyl isoeugenol** was administered by gavage in 0.5% methylcellulose, 5 days per week for 14 weeks.
- Dose Levels (Rats): 0, 10, 30, 100, 300, or 1000 mg/kg body weight.
- Dose Levels (Mice): 0, 10, 30, 100, 300, or 1000 mg/kg body weight.
- Key Findings (Rats): Decreased final mean body weights in males (300 and 1000 mg/kg) and all dosed female groups. Evidence of hepatocellular injury at  $\geq 100$  mg/kg.
- Key Findings (Mice): Deaths occurred at 1000 mg/kg. Decreased mean body weight gains at 300 mg/kg. Increased liver weights at  $\geq 30$  mg/kg in males and at 300 mg/kg in females.[\[2\]](#)

## Genotoxicity

**Methyl isoeugenol** has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The results are summarized in the table below.

Table 2: Genotoxicity of **Methyl Isoeugenol**

Assay	Test System	Metabolic Activation	Concentration/Dose	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium strains TA98, TA100, TA1535, TA1537	With and without S9	Up to 3333 µg/plate	Negative	NTP TR-491[2]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) cells	With and without S9	Up to 1500 µg/mL	Negative	NTP TR-491[2]
Sister Chromatid Exchanges	Chinese Hamster Ovary (CHO) cells	With S9	500-1500 µg/mL	Positive	NTP TR-491[2]
In Vivo Micronucleus Test	Mouse peripheral blood erythrocytes	N/A	Up to 300 mg/kg (14 weeks)	Negative	NTP TR-491[2]

## Experimental Protocols

This assay was conducted according to the principles of OECD Guideline 471.

- **Test Strains:**Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used to detect both frameshift and base-pair substitution mutations.
- **Metabolic Activation:** The assay was performed with and without an exogenous metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).
- **Procedure:** The test article, bacterial strains, and S9 mix (when required) were combined and plated on minimal glucose agar plates. After incubation, revertant colonies were counted.

- Evaluation Criteria: A positive response is defined as a dose-related increase in the number of revertant colonies.

This study followed a protocol consistent with OECD Guideline 474.

- Test Species: B6C3F1 mice.
- Administration: **Methyl isoeugenol** was administered by gavage for 14 weeks.
- Sample Collection: Peripheral blood samples were collected at the end of the study.
- Analysis: Erythrocytes were analyzed for the presence of micronuclei, which are indicative of chromosomal damage.
- Evaluation Criteria: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.

## Carcinogenicity

The carcinogenic potential of **methyl isoeugenol** was evaluated in 2-year gavage studies in rats and mice by the NTP.

Table 3: Carcinogenicity of **Methyl Isoeugenol** (NTP TR-491)

Species	Sex	Route	Dose Levels (mg/kg/day)	Target Organ(s) and Findings
F344/N Rat	Male	Gavage	0, 37, 75, 150	Liver: Increased incidences of hepatocellular adenoma and carcinoma. Glandular Stomach: Increased incidences of neuroendocrine tumors. Kidney: Increased incidences of renal tubule adenoma. Mammary Gland: Increased incidences of fibroadenoma. Subcutaneous Tissue: Increased incidences of fibroma and fibrosarcoma. Malignant Mesothelioma
	Female	Gavage	0, 37, 75, 150	Liver: Increased incidences of hepatocellular adenoma and carcinoma. Glandular

Stomach:  
Increased  
incidences of  
neuroendocrine  
tumors.

Liver: Increased  
incidences of  
hepatocellular  
adenoma,  
carcinoma, and  
hepatoblastoma.

B6C3F1 Mouse      Male      Gavage      0, 37, 75, 150

Glandular  
Stomach:  
Increased  
incidences of  
malignant  
neuroendocrine  
tumors.

B6C3F1 Mouse      Female      Gavage      0, 37, 75, 150

Liver: Increased  
incidences of  
hepatocellular  
adenoma and  
carcinoma.

## Experimental Protocol: 2-Year Carcinogenicity Bioassay

The 2-year bioassays were conducted in compliance with FDA Good Laboratory Practice Regulations.

- Test Species: Male and female F344/N rats and B6C3F1 mice.
- Administration: **Methyl isoeugenol** (in 0.5% methylcellulose) was administered by gavage, 5 days per week for 105 weeks (rats) or 104 weeks (mice).
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded regularly. At the end of the study, a complete necropsy was performed, and

tissues were examined histopathologically.

- Endpoint: The incidence of neoplastic and non-neoplastic lesions was evaluated.

## Reproductive and Developmental Toxicity

A developmental toxicity study of **methyl isoeugenol** was conducted in Sprague-Dawley rats.

Table 4: Developmental Toxicity of **Methyl Isoeugenol** (NTP TER97007)

Species	Route	Dose Levels (mg/kg/day)	Maternal Toxicity	Developmental Toxicity
Sprague-Dawley Rat	Gavage	0, 80, 200, 500	LOAEL = 80 mg/kg/day (increased liver weight, aversion to dosing). NOAEL not determined.	LOAEL = 500 mg/kg/day (reduced fetal body weight, increased incidence of unossified sternebrae). NOAEL = 200 mg/kg/day.[1]

## Experimental Protocol: Developmental Toxicity Study

This study was conducted based on established developmental toxicity testing guidelines.

- Test Species: Timed-pregnant Sprague-Dawley rats.
- Administration: **Methyl isoeugenol** was administered by gavage from gestational day 6 through 19.
- Maternal Observations: Dams were monitored for clinical signs, body weight, and food and water consumption. At termination (gestational day 20), maternal and uterine parameters were evaluated.



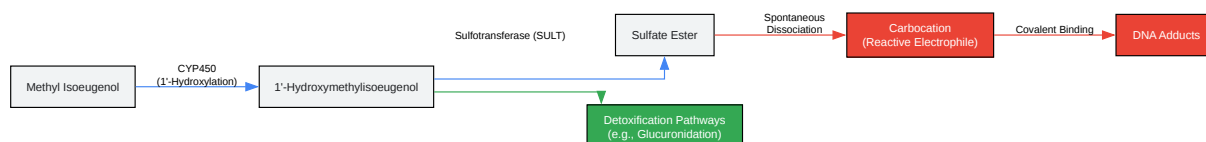
- Fetal Evaluations: Fetuses were weighed and examined for external, visceral, and skeletal malformations and variations.

## Metabolism and Toxicokinetics

The metabolism of **methyl isoeugenol** is a key factor in its toxicity, particularly its carcinogenicity. The primary metabolic activation pathway involves hydroxylation of the propenyl side chain, followed by sulfation.

### Metabolic Activation Pathway

The metabolic activation of **methyl isoeugenol** to a reactive electrophile is a critical step in its genotoxic and carcinogenic activity. This process is initiated by cytochrome P450 (CYP450) enzymes, which catalyze the hydroxylation of the 1'-position of the propenyl side chain to form 1'-hydroxymethylisoeugenol. This metabolite is then conjugated with sulfate by sulfotransferase (SULT) enzymes to produce a reactive sulfate ester. This ester is unstable and can spontaneously dissociate to form a highly reactive carbocation, which can then bind to cellular macromolecules, including DNA, to form DNA adducts.

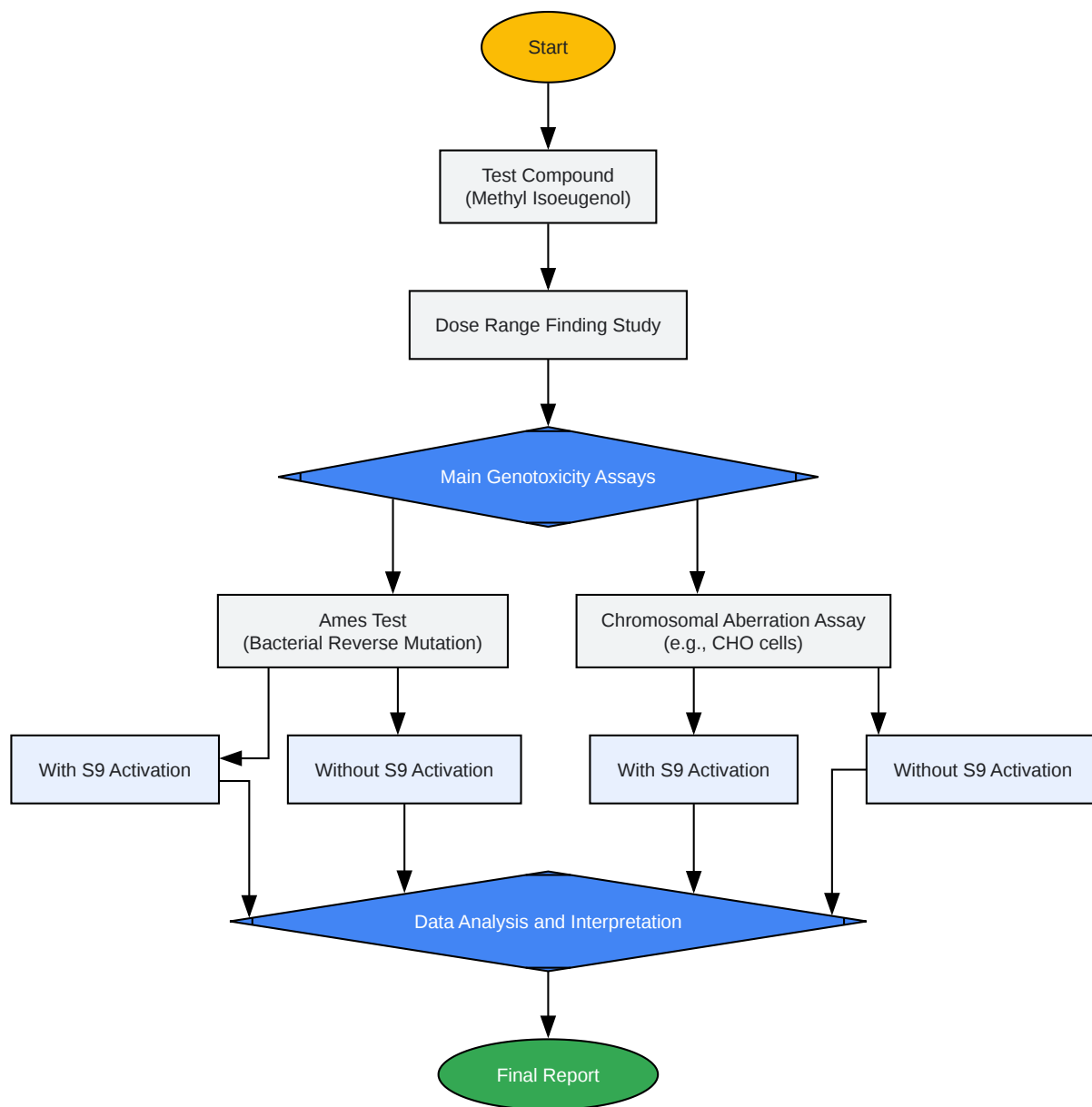


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Metabolic activation pathway of **methyl isoeugenol**.

## Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound like **methyl isoeugenol** using in vitro assays such as the Ames test and chromosomal aberration assay.



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Workflow for in vitro genotoxicity assessment.

## Conclusion

**Methyl isoeugenol** demonstrates a range of toxicological effects, with the most significant being its carcinogenicity in rodents, particularly targeting the liver. The mechanism of toxicity is linked to its metabolic activation to a reactive carbocation that can form DNA adducts. While it shows some evidence of genotoxicity in vitro (sister chromatid exchanges), it has tested negative in the Ames test and in an in vivo micronucleus assay. Developmental toxicity is observed at doses that also induce maternal toxicity. The acute toxicity of **methyl isoeugenol** is considered low to moderate. This comprehensive toxicological profile should be carefully considered in any risk assessment or further research involving this compound.

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## References

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- 2. NTP Toxicology and Carcinogenesis Studies of Methyleugenol (CAS NO. 93-15-2) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
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